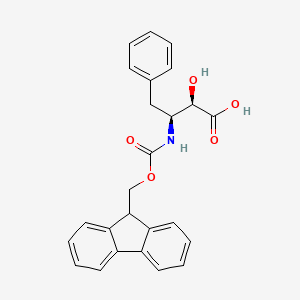

Fmoc-(2R,3S)-AHPA

Description

Contextualizing α-Hydroxy-β-Amino Acids within Non-Canonical Amino Acid Chemistry

α-Hydroxy-β-amino acids (AHPA) are a class of non-canonical amino acids (ncAAs) that deviate from the standard 20 proteinogenic amino acids found in nature acs.orgmdpi.comacs.orggoogleapis.com. Unlike canonical amino acids, which possess an amino group on the α-carbon and a carboxyl group, AHPA features a hydroxyl group on the α-carbon and an amino group on the β-carbon googleapis.com. This structural variation introduces additional complexity and functionality, making AHPA derivatives valuable building blocks in medicinal chemistry and the synthesis of bioactive compounds, including enzyme inhibitors and antibiotics googleapis.com.

The incorporation of ncAAs, such as AHPA, into peptide chains or other molecular architectures offers chemists greater flexibility and the ability to engineer novel properties and functionalities that are not achievable with canonical amino acids alone acs.orgacs.orgfrontiersin.org. These modified amino acids can be introduced into peptides and proteins using various chemical and biochemical methods, expanding the scope of protein engineering, enzyme catalysis, and biomedical applications mdpi.comfrontiersin.org.

Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Modern Organic Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone in modern organic synthesis, particularly indispensable in peptide chemistry wikipedia.orgontosight.aiyoutube.comlgcstandards.comembrapa.br. It serves as a temporary protecting group for the amine functionality of amino acids, preventing unwanted reactions during the synthesis of complex molecules. The Fmoc group is characterized by its stability under acidic conditions and its facile, selective removal under mild basic conditions, typically using piperidine (B6355638) wikipedia.orgontosight.aiyoutube.comlgcstandards.comembrapa.br.

This base-lability is a critical feature that allows for orthogonal protection strategies, where the Fmoc group can be removed without affecting other protecting groups or sensitive functionalities present in the molecule . Its application is particularly prominent in Solid-Phase Peptide Synthesis (SPPS), where the stepwise addition of amino acids is facilitated by the efficient and mild deprotection of the N-terminus with Fmoc wikipedia.orgontosight.ailgcstandards.comembrapa.br. The byproducts of Fmoc removal, such as dibenzofulvene, can also be monitored spectroscopically, aiding in reaction progress tracking wikipedia.orgyoutube.com. The ease of introduction and removal, coupled with its compatibility with automated synthesis platforms, solidifies the Fmoc group's role as a vital tool for constructing complex peptide sequences with high fidelity .

Importance of Defined Stereochemistry (2R,3S) in Chemical and Biological Applications

Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, plays a pivotal role in determining a compound's physical, chemical, and biological properties longdom.orgpatsnap.commhmedical.comuou.ac.in. Molecules that share the same chemical formula but differ in their spatial arrangement of atoms are known as stereoisomers. These differences can lead to profoundly distinct biological activities, efficacies, and even toxicities longdom.orgpatsnap.comuou.ac.in.

For α-hydroxy-β-amino acids like AHPA, the presence of chiral centers at the α-carbon (C2) and the β-carbon (C3) means that multiple stereoisomers are possible googleapis.com. The specific (2R,3S) configuration defines a unique spatial orientation of the hydroxyl group, the amino group, and the side chain. This precise three-dimensional structure is crucial for how the molecule interacts with biological targets, such as enzymes and receptors longdom.orgpatsnap.commhmedical.com. In the context of drug discovery and the synthesis of biologically active peptides, understanding and controlling stereochemistry is paramount to ensuring the desired therapeutic effect and minimizing off-target interactions or adverse outcomes longdom.orgpatsnap.comuou.ac.in. Therefore, the defined (2R,3S) stereochemistry of Fmoc-(2R,3S)-AHPA is essential for its intended applications in precise molecular design and synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |

InChI |

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m0/s1 |

InChI Key |

JZSULZSNDXGGHP-XZOQPEGZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Stereospecific Synthetic Methodologies for Fmoc 2r,3s Ahpa and Its Analogs

Asymmetric Synthesis Approaches to α-Hydroxy-β-Amino Acid Stereoisomers

The creation of the (2R,3S) configuration in AHPA derivatives necessitates methods that can reliably control the absolute and relative stereochemistry of the α-amino and β-hydroxy groups.

Diastereoselective Catalytic Reactions in AHPA Preparation (e.g., Nitroaldol Reaction)

Catalytic methods offer efficient routes to stereochemically enriched products, often by employing chiral catalysts or auxiliaries that direct the reaction pathway. Aldol-type reactions, including the nitroaldol (Henry) reaction, are foundational for constructing the carbon backbone and introducing the hydroxyl and amino functionalities with control over stereochemistry.

Organocatalytic approaches, such as those employing proline derivatives, have demonstrated significant success in the enantioselective and diastereoselective addition of aldehydes to N-protected imines, yielding syn-β-hydroxy-α-amino acid precursors with excellent stereochemical outcomes hilarispublisher.com. Similarly, metal-catalyzed aldol (B89426) reactions, utilizing chiral ligands like ProPhenol with glycine (B1666218) Schiff bases and aldehydes, can afford syn-β-hydroxy-α-amino esters with high yields and good to excellent diastereoselectivity and enantioselectivity acs.org. Rhodium(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides with aldimines also provide access to syn-α-hydroxy-β-amino esters, with asymmetric variants achieving moderate enantioselectivity diva-portal.org. Furthermore, Lewis acid-catalyzed three-component condensation reactions involving aldehydes, amines, and ketene (B1206846) silyl (B83357) acetals have been developed to yield syn-α-hydroxy-β-amino esters with high diastereoselection and yield nih.gov.

Table 1: Representative Catalytic Asymmetric Methods for α-Hydroxy-β-Amino Acid Synthesis

| Method Type | Key Reagents/Catalysts | Substrates | Typical Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|---|---|

| Aldol Reaction (Organocatalysis) | Proline | Aldehydes, N-BOC-protected imines | High | Excellent (syn) | Excellent | hilarispublisher.com |

| Aldol Reaction (Metal Catalysis) | Zn-ProPhenol Ligands | Glycine Schiff Bases, Aldehydes | High | Good to Excellent | Good to Excellent | acs.org |

| 1,3-Dipolar Cycloaddition | Rh(II) catalysts | Carbonyl ylides, Aldimines | High | Excellent (syn) | Moderate (asymmetric version) | diva-portal.org |

Application of Chiral Auxiliaries for Inducing Stereochemical Control

Chiral auxiliaries are stereogenic molecular fragments that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and ideally recovered. This strategy is highly effective for controlling the formation of multiple stereocenters.

For the synthesis of β-hydroxy-α-amino acids, chiral auxiliaries derived from amino alcohols or other chiral scaffolds have been extensively employed. For instance, tricyclic iminolactones have been utilized in aldol reactions with aldehydes, leading to aldol adducts with high diastereoselectivity (up to >25:1 dr) and subsequent hydrolysis yielding β-hydroxy-α-amino acids with excellent enantiomeric excesses (up to 99% ee) acs.orgnih.gov. Pseudoephedrine derivatives, such as pseudoephenamine glycinamide, have also proven effective. Their enolization and reaction with aldehydes afford aldol addition products in high stereoisomeric purity (55–98% yields), which can then be hydrolyzed under mild conditions to reveal the β-hydroxy-α-amino acids nih.govresearchgate.netnih.gov. Furthermore, chiral nickel(II) complexes of glycine Schiff bases have been employed in asymmetric alkylation reactions to construct amino acid side chains, achieving high diastereoselectivity and enantioselectivity researchgate.net. These methods allow for the precise installation of the hydroxyl and amino groups with the desired (2R,3S) configuration.

Table 2: Chiral Auxiliary-Mediated Synthesis of α-Hydroxy-β-Amino Acids

| Chiral Auxiliary | Reaction Type | Key Reagents | Typical Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|---|---|

| Tricyclic Iminolactones | Aldol Reaction | LiCl, Aldehydes | Good to High | Up to >25:1 | Up to 99% | acs.org, nih.gov |

| Pseudoephedrine Glycinamide | Aldolization | LiHMDS, LiCl, Aldehydes | 55-98% | High stereoisomeric purity | High | nih.gov, researchgate.net, nih.gov |

Development of Enantioselective Synthetic Pathways

Enantioselective synthesis encompasses a broad range of strategies aimed at producing a single enantiomer of a chiral molecule. Beyond specific catalytic or auxiliary-controlled methods, other approaches contribute to the enantioselective synthesis of α-hydroxy-β-amino acids. These can include asymmetric hydrogenation of unsaturated precursors, stereoselective rearrangements, or the use of chiral pool starting materials. For example, methodologies involving the Claisen and Curtius rearrangements have been applied to chiral allylic alcohols to synthesize enantiopure α-hydroxy-β-amino acids thieme-connect.com. Furthermore, various other catalytic asymmetric approaches involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond formations have been developed for the synthesis of β-amino acids, which can be adapted for hydroxylated variants hilarispublisher.com. The conversion of α-amino aldehydes via N-hydroxymethyl derivatives has also been utilized for the stereoselective synthesis of β-amino-α-hydroxy acids, as exemplified in the synthesis of bestatin (B1682670) and its analogs researchgate.net.

Integration of Fmoc Protection in AHPA Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, rendering it orthogonal to acid-labile protecting groups commonly used for amino acid side chains.

Orthogonal Protecting Group Strategies for Complex Amino Acids

In the context of synthesizing complex amino acids like Fmoc-(2R,3S)-AHPA for peptide synthesis, the Fmoc group serves as a temporary protecting group for the α-amino function. Its base lability (typically cleaved by piperidine) is orthogonal to the acid lability of common side-chain protecting groups such as tert-butyl (tBu) or benzyloxycarbonyl (Boc) researchgate.netorganic-chemistry.org. This orthogonality is crucial for sequential peptide chain elongation, allowing the α-amino group to be selectively deprotected and coupled to the growing peptide chain on a solid support without affecting the protected side chains altabioscience.comnih.govnih.gov. The Fmoc strategy is widely adopted due to its mild deprotection conditions, which minimize racemization and side reactions, thereby ensuring high peptide quality and yield altabioscience.comnih.gov.

Table 3: Orthogonal Protecting Group Strategies in Fmoc SPPS

| Strategy | Nα Protection | Side Chain Protection | Orthogonality Principle | Key Cleavage Reagents | Applications | Reference(s) |

|---|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Base vs. Acid | Piperidine (B6355638) (Fmoc), TFA (tBu) | Standard SPPS | researchgate.net, organic-chemistry.org |

| Fmoc/Dde | Fmoc (base-labile) | Dde (hydrazine-labile) | Base/Acid vs. Hydrazine | Piperidine (Fmoc), Hydrazine (Dde) | Selective side-chain modification | sigmaaldrich.com, peptide.com |

Regioselective Functionalization and Derivatization Approaches

The orthogonal nature of the Fmoc protecting group strategy extends to enabling regioselective functionalization and derivatization of amino acids within a peptide sequence while still attached to the solid support sigmaaldrich.compeptide.com. For instance, side chains can be protected with groups like Dde or ivDde, which are stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine. This allows for site-specific modifications, such as branching, cyclization, or conjugation with other molecules, without disturbing the main peptide chain or other protecting groups sigmaaldrich.compeptide.com. While specific derivatizations of this compound are not detailed here, these general strategies highlight the versatility of Fmoc chemistry in constructing complex peptide architectures incorporating such modified amino acids.

Fmoc 2r,3s Ahpa As a Versatile Building Block in Molecular Architecture

Applications in Peptide and Peptidomimetic Synthesis

The incorporation of Fmoc-(2R,3S)-AHPA into peptide chains allows for the introduction of specific structural motifs that can significantly influence the properties and functions of the resulting molecules. Its utility spans the design of linear peptide sequences, the creation of conformationally constrained cyclic peptides, and the development of peptidomimetics that mimic natural peptide scaffolds.

Design and Synthesis of AHPA-Containing Linear Peptide Chains

This compound serves as a key chiral building block for synthesizing various bioactive compounds, including inhibitors of enzymes like Aminopeptidase N (APN/CD13) nih.govresearchgate.nettandfonline.comresearchgate.net. Natural inhibitors of APN, such as Bestatin (B1682670), often feature an AHPA-like scaffold, highlighting its significance in enzyme-inhibitor interactions nih.govresearchgate.nettandfonline.comcambridge.org. The structure of AHPA, specifically the 3-amino-2-hydroxy acyl moiety, is crucial for its function as it can chelate metal ions, such as Zn²⁺, in the active sites of metalloenzymes tandfonline.com. In linear peptide synthesis, the Fmoc-protected form facilitates its incorporation using standard solid-phase peptide synthesis (SPPS) protocols. The phenyl ring of AHPA can engage in hydrophobic interactions within enzyme active sites, for instance, fitting into the S1 pocket of APN, while the amino group can form specific interactions, such as with Glu 350 nih.gov. This allows for the rational design of peptides with tailored binding affinities and inhibitory potencies.

Cyclization Strategies for Conformationally Constrained Peptide Constructs

While direct literature detailing specific cyclization strategies for this compound is emerging, the inherent structural features of AHPA make it an attractive residue for creating conformationally restricted peptide constructs. The presence of the hydroxyl group and the stereocenters can influence backbone torsional angles, facilitating specific folding patterns upon cyclization. Cyclic peptides often exhibit enhanced stability against enzymatic degradation and improved receptor binding affinity due to their pre-organized conformations. Strategies typically involve forming amide bonds between the N-terminus and C-terminus, or between side chains, with AHPA residues potentially participating in or influencing these cyclization events by providing specific spatial arrangements.

Incorporation into β-Peptide and Hybrid Peptide Frameworks

The unique stereochemistry and functional groups of AHPA also make it a valuable component in the synthesis of β-peptides and hybrid peptide systems, expanding the repertoire of foldamers and peptidomimetics.

Synthetic Methodologies for β-Peptides Featuring AHPA Residues

The synthesis of β-peptides incorporating AHPA residues requires specialized methodologies, often building upon established solid-phase peptide synthesis techniques adapted for β-amino acids. The Fmoc-protected form of (2R,3S)-AHPA is amenable to standard coupling chemistries, but careful optimization may be needed due to the presence of the hydroxyl group and the β-amino acid structure. Synthetic routes often involve the preparation of enantiomerically pure AHPA derivatives, utilizing chiral starting materials or employing stereoselective synthesis researchgate.netresearchgate.net. Continuous flow peptide synthesis technologies have also been explored for incorporating various amino acids, including unnatural ones like AHPA, potentially allowing for reduced reagent excess and improved yields google.com. The development of efficient coupling reagents and deprotection strategies is key to successfully integrating AHPA into complex β-peptide sequences, ensuring high purity and yield.

Compound List

this compound

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid

AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid / AHPBA)

(2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (AHNPA)

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Bestatin (AHPA-Leu)

AHPA-Val

Probestin

Prebestin

Amatatin

β-Phenylisoserine

Preparation of Chemically Modified Peptides and Advanced Conjugates

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern molecular design, enabling the creation of peptides with tailored functionalities, enhanced stability, and novel biological activities. This compound, a protected alpha-hydroxy-beta-amino acid derivative, serves as a valuable building block in this endeavor, facilitating the synthesis of chemically modified peptides and sophisticated molecular conjugates for diverse applications in therapeutics, diagnostics, and materials science.

Incorporation into Peptide Chains via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is readily integrated into peptide sequences using the robust and widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology nih.govpentelutelabmit.comlifetein.com. This approach is favored for its mild reaction conditions, which are compatible with a broad spectrum of functional groups and protecting groups, making it ideal for synthesizing peptides with complex modifications nih.gov.

The process begins with the anchoring of the first amino acid to an insoluble solid support (resin). Subsequently, the N-terminal Fmoc protecting group of this compound is selectively removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) nih.govpentelutelabmit.comlifetein.commdpi.com. The resulting free amine on the growing peptide chain then undergoes coupling with the activated carboxyl group of this compound, forming a new peptide bond pentelutelabmit.comlifetein.com. This cycle of deprotection and coupling is repeated for each amino acid in the desired sequence. The efficiency of Fmoc removal, which generates a UV-active dibenzofulvene adduct, can be monitored to ensure complete deprotection and optimize synthesis yields nih.govmdpi.comresearchgate.net. The stability of the Fmoc group under acidic conditions, coupled with the lability of common side-chain protecting groups (like Boc or Trt) to mild acids, provides significant synthetic flexibility nih.govlifetein.com.

Leveraging the AHPA Moiety for Chemical Modifications

The inherent structure of AHPA, often defined as an alpha-hydroxy-beta-amino acid, offers unique reactive sites that can be exploited for post-synthetic modifications or direct conjugation googleapis.com. The presence of a hydroxyl group at the alpha-carbon and an amino group at the beta-carbon provides strategic handles for introducing a variety of chemical functionalities.

Hydroxyl Group Functionalization: The hydroxyl moiety on the alpha-carbon of the AHPA residue can serve as a nucleophilic center for reactions such as esterification or etherification. This allows for the attachment of diverse molecules, including fluorescent probes, hydrophilic polymer chains (e.g., polyethylene (B3416737) glycol, PEG) to enhance pharmacokinetic properties, or drug payloads for targeted delivery.

Amino Group Functionalization: Following the removal of the N-terminal Fmoc group, the beta-amino group can also be chemically modified through acylation or alkylation, enabling the introduction of specific tags or linker molecules.

Formation of Advanced Conjugates

The incorporation of this compound into peptide sequences is instrumental in the preparation of advanced conjugates designed for specific applications. By utilizing the reactive sites on the AHPA residue, or by modifying the peptide termini, complex molecular architectures can be assembled, integrating peptides with other functional entities nih.govnih.govbeilstein-journals.org.

Bioconjugation Partners: These conjugates can involve linking peptides to small molecules, polymers (e.g., PEG for improved solubility and extended circulation time), targeting ligands (e.g., antibodies or antibody fragments), imaging agents (e.g., fluorescent dyes or radioisotopes), or other biomolecules.

Therapeutic Applications: Peptide conjugates incorporating AHPA can be designed as targeted drug delivery systems. By attaching cytotoxic agents to the peptide, the AHPA-modified peptide can direct the therapeutic payload to specific cells or tissues, potentially enhancing efficacy and reducing systemic toxicity.

Diagnostic Applications: Conjugating imaging probes to AHPA-containing peptides can yield novel agents for molecular imaging and diagnostics, allowing for the visualization or tracking of biological processes.

Materials Science: Peptides modified with unnatural amino acids like AHPA can also be utilized in the development of functional biomaterials, either through self-assembly mechanisms or by conjugation to surfaces or nanoparticles.

The preparation of these advanced conjugates typically involves either direct chemical modification of the AHPA residue within the synthesized peptide or the strategic use of linkers attached to the AHPA moiety during or after peptide synthesis.

Illustrative Research Findings and Conjugation Strategies

While specific, detailed research findings directly employing this compound for extensive conjugate libraries were not extensively detailed within the provided search results, the general principles of utilizing unnatural amino acids with reactive side chains for peptide modification and conjugation are well-established nih.govnih.govnih.govbeilstein-journals.org. Unnatural amino acids with hydroxyl or amino functionalities are routinely incorporated to introduce specific attachment points for a wide array of molecules.

For example, peptides synthesized via Fmoc SPPS can be modified at their termini or through their side chains. The hydroxyl group of an incorporated AHPA residue can be esterified or etherified, while its amino group (after Fmoc removal) can be acylated or otherwise functionalized. These modifications are often achieved using standard coupling reagents, activated esters, or click chemistry approaches, depending on the nature of the conjugation partner and the desired linkage.

The table below illustrates potential strategies for preparing advanced conjugates using a peptide that incorporates this compound, drawing upon common practices in peptide modification and conjugation.

| Conjugation Strategy | Modification Site on AHPA Moiety | Example Conjugation Partner | Resulting Conjugate Type | Potential Benefit/Application |

| Esterification/Amidation of Hydroxyl Group | α-Hydroxyl | Fluorescent Dye (e.g., FITC) | Fluorescent Peptide | Peptide labeling for imaging, tracking, or assay development. |

| Etherification/Alkylation of Hydroxyl Group | α-Hydroxyl | Polyethylene Glycol (PEG) | PEGylated Peptide | Improved solubility, increased serum half-life, reduced immunogenicity. |

| Amidation of β-Amino Group (after Fmoc removal) | β-Amino | Biotin | Biotinylated Peptide | Affinity purification, protein-protein interaction studies. |

| Peptide C-terminus Modification | C-terminus | Drug Payload (e.g., Doxorubicin) | Peptide-Drug Conjugate | Targeted drug delivery, enhanced therapeutic efficacy. |

| Peptide N-terminus Modification | N-terminus | Targeting Ligand | Targeted Peptide | Site-specific delivery to cells expressing the target receptor. |

| Conjugation via a linker attached to the AHPA moiety | α-Hydroxyl or β-Amino | Nanoparticle | Peptide-Nanoparticle Conjugate | Drug delivery systems, biomaterials, diagnostic tools. |

Note: Specific experimental yields and purities for such conjugates are highly dependent on the precise reaction conditions, coupling reagents, and purification methodologies employed.

Compound List:

this compound

FITC (Fluorescein Isothiocyanate)

PEG (Polyethylene Glycol)

Biotin

Doxorubicin

Rational Drug Design and Medicinal Chemistry Utilizing Fmoc 2r,3s Ahpa Scaffolds

Conceptual Frameworks in Ligand and Drug Design

Principles of Scaffold Hopping and Bioisosteric Replacement with AHPA Analogs

The α-hydroxy-β-amino acid (AHPA) scaffold, characterized by its 3-amino-2-hydroxy-4-phenylbutanoic acid core, provides a versatile platform for generating analogs. Modifications can be introduced by altering the phenyl ring, the hydroxyl group, or the amino moiety. Furthermore, exploring different stereoisomers of AHPA, such as the (2R,3S) configuration, can lead to distinct biological activities . These modifications and stereochemical variations can be strategically employed within scaffold hopping and bioisosteric replacement paradigms to optimize drug candidates derived from the AHPA core.

Design of Conformationally Rigid and Preorganized Scaffolds

The design of conformationally rigid and preorganized scaffolds is crucial for enhancing the affinity and selectivity of drug molecules. The inherent structural features of the AHPA scaffold, including its chiral centers and the spatial arrangement of its amino, hydroxyl, and carboxylate groups, contribute to its conformational rigidity nih.gov. This preorganization is advantageous in drug design as it can minimize the entropic penalty associated with ligand binding to a biological target, thereby potentially increasing binding affinity and specificity nih.gov. Peptidomimetics, which aim to mimic the structure and function of natural peptides, frequently incorporate constrained amino acid derivatives like AHPA to replicate specific peptide secondary structures or achieve desired three-dimensional orientations of pharmacophoric elements nih.gov. The specific stereochemistry of AHPA is recognized as being critical for its biological activity .

Fmoc-(2R,3S)-AHPA as a Core Structure for Bioactive Compound Development

The this compound scaffold serves as a valuable starting point for developing a range of bioactive compounds, particularly enzyme inhibitors. Its unique structural characteristics, combined with the Fmoc protecting group which facilitates solid-phase peptide synthesis, make it amenable to sophisticated medicinal chemistry approaches.

Design and Synthesis of Enzyme Inhibitors Based on AHPA Scaffolds

The 3-amino-2-hydroxy acyl motif inherent to the AHPA structure is a recognized pharmacophore for inhibiting metal-dependent enzymes. The hydroxyl and carboxylate functionalities are capable of chelating metal ions, such as Zn²⁺, within the enzyme's active site, a critical interaction for many metalloenzymes tandfonline.com.

Aminopeptidase N (APN/CD13) Inhibitors: Derivatives of 3-amino-2-hydroxyl-3-phenylpropanoic acid (AHPA) have been synthesized and evaluated for their inhibitory potential against Aminopeptidase N (APN/CD13). Notably, compound 7e, an AHPA derivative, demonstrated potent inhibitory activity against porcine kidney APN with an IC₅₀ value of 1.26 ± 0.01 μM. This potency surpassed that of the established inhibitor bestatin (B1682670), which had an IC₅₀ of 2.55 ± 0.11 μM. Furthermore, compound 7e exhibited superior inhibitory activity against APN in human ovary clear cell carcinoma cell line ES-2 compared to bestatin, with IC₅₀ values of 30.19 ± 1.02 μM and 60.61 ± 0.1 μM, respectively tandfonline.com. Compound 7e is thus considered a promising lead compound for the development of anti-cancer agents targeting APN tandfonline.com.

Related Structures: While specific literature detailing this compound as an inhibitor is not extensively covered in the provided snippets, the broader AHPA scaffold shares structural similarities with statine, a component used in peptidomimetics targeting proteases such as the SARS-CoV-2 main protease (Mpro) nih.gov. The principle of employing modified amino acid scaffolds for enzyme inhibition is also evident in other research areas, including the development of peptidyl arginine deiminase 4 (PAD4) inhibitors nih.gov and 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors nih.gov.

Biochemical and Enzymological Investigations of Fmoc 2r,3s Ahpa and Its Conjugates

Interaction with Proteases and Peptidases

The AHPA scaffold is a cornerstone in the design of various protease inhibitors due to its structural characteristics that mimic the transition state of peptide hydrolysis.

The (2R, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) core is a crucial element in the design of potent protease inhibitors, particularly for aspartic proteases like HIV protease. nih.gov This unnatural amino acid acts as a transition state analog, mimicking the tetrahedral intermediate formed during the enzymatic cleavage of a peptide bond. wikipedia.orgscispace.com The hydroxyl group and the stereochemistry of the AHPA moiety are critical for its inhibitory activity, allowing it to bind tightly to the active site of the enzyme. nih.gov

Enzymes catalyze reactions by stabilizing a high-energy transition state; molecules that mimic this state can bind with high affinity to the enzyme, effectively blocking its function. wikipedia.org In the context of HIV protease, which is essential for the maturation of the virus, inhibitors containing the AHPA scaffold have been designed to disrupt its catalytic activity. nih.govmdpi.com The design of such inhibitors is often based on the amino acid sequences of the natural substrates of the protease. nih.gov The development of these inhibitors has been a significant strategy in combating viral replication. nih.gov

The effectiveness of enzyme inhibitors is quantified through kinetic studies that determine parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov These values provide a measure of the inhibitor's potency. For competitive inhibitors, the Kᵢ value reflects the affinity of the inhibitor for the enzyme's active site. youtube.com

Modulation of Cholinesterase Activity

Recent research has explored the role of Fmoc-amino acid analogs, including structures related to Fmoc-(2R,3S)-AHPA, as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. nih.govnih.govresearchgate.net

Studies have identified that amino acid analogs bearing a 9-fluorenylmethyloxycarbonyl (Fmoc) group can act as selective inhibitors of butyrylcholinesterase (BChE). nih.govnih.gov The structural resemblance of the Fmoc group to known cholinesterase inhibitors prompted these investigations. Among the tested Fmoc-amino acids, those with bulky and lipophilic side chains, such as leucine, lysine, and tryptophan, have shown significant inhibitory activity against BChE. nih.govcalstate.edu

The selectivity for BChE over acetylcholinesterase (AChE) is an important aspect of these inhibitors, as BChE activity is reportedly elevated in Alzheimer's disease patients. nih.govnih.gov The development of specific BChE inhibitors is therefore a promising therapeutic strategy. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Select Fmoc-Amino Acids against Butyrylcholinesterase (BChE)

| Compound | Kᵢ (µM) |

|---|---|

| Fmoc-Leu-O⁻ | 115 researchgate.net |

| Fmoc-neopentylglycine-O⁻ | 36 researchgate.net |

The Fmoc group plays a direct and significant role in the inhibition of BChE. nih.govnih.gov Its aromatic and bulky nature allows it to engage in favorable interactions within the active site of the enzyme. calstate.educalstate.edu Computational docking studies have suggested that the Fmoc group can form pi-stacking interactions with aromatic residues in the enzyme's active site gorge. calstate.edu

The contribution of the Fmoc moiety to inhibition is highlighted by comparing Fmoc-amino acids to their carboxybenzyl (Cbz) protected counterparts. The Fmoc analogs consistently show significantly lower Kᵢ values, indicating a higher binding affinity. nih.govnih.gov For instance, analogs with a carboxybenzyl group exhibited approximately tenfold higher Kᵢ values compared to their Fmoc counterparts. nih.govnih.gov This demonstrates that the fluorenyl group is a key determinant of the inhibitory potency. nih.gov Furthermore, modifications to the amino acid side chain can further enhance the binding affinity, suggesting that the Fmoc-amino acid scaffold is a promising platform for designing more potent and selective BChE inhibitors. nih.govnih.gov

Expanding the Scope of Enzyme Inhibition with AHPA-Based Frameworks

The versatility of the AHPA scaffold extends beyond its use in HIV protease inhibitors. Its ability to mimic the transition state of peptide hydrolysis makes it a valuable component in the design of inhibitors for a range of other proteases. The principles of transition state analog design have been successfully applied to develop inhibitors for various enzymes involved in different disease pathologies.

The development of inhibitors based on the AHPA framework continues to be an active area of research. By modifying the side chains and incorporating different protecting groups, it is possible to tune the selectivity and potency of these inhibitors for specific enzyme targets. This adaptability underscores the importance of the AHPA core in the broader field of enzyme inhibitor design and drug discovery.

Despite a comprehensive search for scholarly articles and research data, there is no specific information available in the public domain regarding the biochemical and enzymological investigations of the chemical compound this compound.

Extensive searches were conducted to find information pertaining to the rational design of enzyme inhibitors based on this compound, as well as any mechanistic studies of its potential interactions with enzymes. These searches also aimed to identify any data on conjugates of this compound and their biochemical evaluations.

Therefore, it is not possible to provide an article on the "" as requested, due to the absence of any available research on this specific compound.

Advanced Structural Elucidation and Stereochemical Characterization of Fmoc 2r,3s Ahpa

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H and ¹³C NMR) for Primary Structure Confirmation

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the primary structure of a molecule. A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in Fmoc-(2R,3S)-AHPA, including aromatic protons from the Fmoc and phenyl groups, and aliphatic protons on the butanoic acid backbone. The chemical shifts, integration, and splitting patterns (multiplicity) of these signals would confirm the presence of these key functional groups. Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. However, specific chemical shift data and coupling constants for this compound are not available in the reviewed literature.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through bonds.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons in the molecular backbone.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the different fragments of the molecule, such as connecting the phenyl ring to the butanoic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close in space, which is critical for confirming stereochemistry.

Without published research, the specific correlations and cross-peaks for this compound cannot be reported.

Stereochemical Assignment via Nuclear Overhauser Effect (NOE) and Coupling Constant Analysis

The definitive assignment of the (2R,3S) stereochemistry would heavily rely on data from ¹H NMR and NOESY experiments. The magnitude of the coupling constant (³J value) between the protons on C2 and C3 of the butanoic acid backbone is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry. By analyzing this coupling constant, chemists can infer the relative anti or syn arrangement of these protons.

Furthermore, a NOESY experiment would show spatial proximity. For the (2R,3S) isomer, specific NOE correlations would be expected between the protons at the C2 and C3 positions and with the adjacent benzyl protons. The presence or absence of these key NOE cross-peaks would provide definitive proof of the relative stereochemistry. However, no such experimental data has been published for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation, which aids in structural confirmation.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (Chemical Formula: C₂₅H₂₃NO₅), HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within parts-per-million, ppm). This fundamental characterization data is not present in the available literature.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Expected fragmentation pathways would include the loss of the Fmoc group, cleavage of the butanoic acid side chain, and losses of small neutral molecules like water or carbon dioxide. Analyzing these fragments would allow for the confirmation of the compound's structural connectivity. As with the other techniques, a documented fragmentation spectrum for this specific compound is unavailable.

X-ray Crystallography for Definitive Absolute Stereochemical Determination

There is currently no publicly available X-ray crystallographic data for this compound. Therefore, a definitive determination of its absolute stereochemistry through this method cannot be presented.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

Specific methods for assessing the enantiomeric purity of this compound using chiral chromatography and spectroscopic techniques have not been reported in the scientific literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Detailed protocols for the chiral HPLC analysis of this compound, including specific stationary phases, mobile phases, and resulting chromatograms, are not available.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies

There are no published Circular Dichroism spectra for this compound. Consequently, an analysis of its chiral properties and conformational studies based on this technique cannot be provided.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in studies using this compound-modified peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.